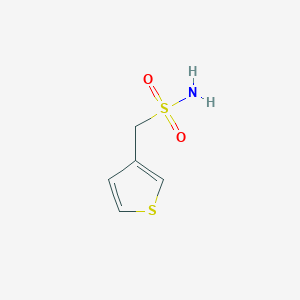

Thiophen-3-ylmethanesulfonamide

Description

BenchChem offers high-quality Thiophen-3-ylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophen-3-ylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiophen-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVRRTVTWLZQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Novel synthesis routes for Thiophen-3-ylmethanesulfonamide

An In-depth Technical Guide Topic: Novel Synthesis Routes for Thiophen-3-ylmethanesulfonamide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thiophen-3-ylmethanesulfonamide stands as a molecule of significant interest, combining two privileged structural motifs in medicinal chemistry: the thiophene ring and the sulfonamide group. Thiophene derivatives are integral to a wide array of pharmaceuticals, valued for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Similarly, the sulfonamide functional group is a cornerstone in drug design, known for its ability to increase hydrophilicity, participate in hydrogen bonding, and exhibit metabolic stability.[2][3] The development of efficient, scalable, and novel synthetic routes to access structures like Thiophen-3-ylmethanesulfonamide is paramount for enabling further investigation and potential therapeutic applications. This guide provides a detailed exploration of established and innovative synthetic strategies, offering field-proven insights into experimental design and execution.

Retrosynthetic Analysis and Strategic Overview

A logical deconstruction of the target molecule, Thiophen-3-ylmethanesulfonamide, reveals several key bond disconnections that form the basis of our synthetic strategies. The primary retrosynthetic pathways focus on the formation of the sulfonamide S-N bond and the construction of the core thiophene-methanesulfonyl framework.

Caption: Stepwise workflow for the classical synthesis route.

Experimental Protocols

Step 1: Synthesis of (Thiophen-3-yl)methanol

-

Rationale: Reduction of the aldehyde to the primary alcohol is a standard, high-yielding transformation necessary to introduce the methylene bridge and provide a handle for subsequent chlorination. Sodium borohydride is chosen for its mildness and selectivity.

-

Dissolve Thiophen-3-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath. [4][5]2. Add sodium borohydride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~5).

-

Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

Step 2: Synthesis of 3-(Chloromethyl)thiophene

-

Rationale: Conversion of the alcohol to a chloride creates a good leaving group for the subsequent nucleophilic substitution to introduce the sulfur atom. Thionyl chloride is a common and effective reagent for this transformation. [6]1. To a solution of (Thiophen-3-yl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 3-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over magnesium sulfate, and concentrate in vacuo to afford the product.

Step 3 & 4: Synthesis of Thiophen-3-ylmethanesulfonyl Chloride

-

Rationale: This two-step sequence first converts the alkyl chloride to a thiol, a common precursor for sulfonyl chlorides. The subsequent oxidative chlorination is a robust method to generate the desired sulfonyl chloride. [7]1. Thiol Formation: React 3-(Chloromethyl)thiophene (1.0 eq) with thiourea (1.1 eq) in ethanol under reflux for 4 hours. Cool the mixture and add a solution of sodium hydroxide (2.5 eq) in water. Reflux for an additional 2 hours. After cooling, acidify with 2 M HCl and extract the thiol with diethyl ether.

-

Oxidative Chlorination: Suspend the crude Thiophen-3-ylmethanethiol in a mixture of dichloromethane and water at 0 °C. Bubble chlorine gas through the vigorously stirred suspension until the reaction is complete (monitored by GC-MS). Purge the excess chlorine with nitrogen, separate the organic layer, dry, and concentrate to yield the sulfonyl chloride.

Step 5: Synthesis of Thiophen-3-ylmethanesulfonamide

-

Rationale: The final step is a nucleophilic substitution on the sulfonyl chloride with ammonia. This is a standard and highly effective method for the formation of primary sulfonamides. [6]1. Dissolve Thiophen-3-ylmethanesulfonyl chloride (1.0 eq) in THF and cool to 0 °C.

-

Add concentrated aqueous ammonia (excess, ~10 eq) dropwise.

-

Stir the biphasic mixture vigorously at room temperature for 12 hours.

-

Remove the THF under reduced pressure.

-

Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to obtain the final product.

Data Summary: Classical Route

| Step | Transformation | Typical Yield | Purity (Crude) | Key Considerations |

| 1 | Aldehyde → Alcohol | 90-95% | >95% | Mild conditions, easy workup. |

| 2 | Alcohol → Chloride | 85-90% | >90% | Requires anhydrous conditions. |

| 3-4 | Chloride → Sulfonyl Chloride | 60-70% (2 steps) | ~85% | Involves toxic reagents (Cl2). |

| 5 | Sulfonyl Chloride → Sulfonamide | 80-90% | >98% (after crystallization) | Final product often precipitates. |

Route 2: Direct Oxidative Amination Strategy

Reflecting modern synthetic chemistry's emphasis on efficiency and sustainability, this route bypasses the isolation of the sulfonyl chloride. [8]It involves the direct, one-pot oxidative coupling of Thiophen-3-ylmethanethiol with an ammonia source, significantly streamlining the process and reducing waste. [9]

Conceptual Workflow

Caption: One-pot direct oxidative amination concept.

Experimental Protocol (Hypothetical, based on Luisi-Bull, 2018)

-

Rationale: This protocol is adapted from modern methods for the direct synthesis of primary sulfonamides from thiols. [9]It leverages a hypervalent iodine reagent to facilitate the oxidative transfer of both oxygen and nitrogen from simple sources in a single pot, representing a significant increase in efficiency.

-

To a solution of Thiophen-3-ylmethanethiol (1.0 eq, prepared as in Route 1, Step 3) in methanol, add ammonium carbamate (3.0 eq).

-

Stir the mixture at room temperature to ensure dissolution.

-

Add a hypervalent iodine reagent, such as PIDA (phenyliodine diacetate), portion-wise over 20 minutes.

-

Continue stirring at room temperature for 16-24 hours, monitoring the reaction by LC-MS.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Data Summary: Comparative Routes

| Feature | Route 1: Classical Approach | Route 2: Direct Oxidative Amination |

| Number of Steps | 4 (from thiol) | 1 |

| Intermediate Isolation | Yes (Sulfonyl Chloride) | No |

| Reagent Hazards | High (SOCl₂, Cl₂) | Moderate (Hypervalent Iodine) |

| Overall Yield (from thiol) | ~50-65% | 60-85% (Reported for similar substrates) [9] |

| Key Advantage | Robust, well-established | High efficiency, atom economy |

Route 3: Exploratory Organometallic Assembly

This approach offers a divergent strategy for creating analogues by forming the C-C bond between the thiophene ring and the functionalized methyl group. It relies on the generation of a Thiophen-3-yl Grignard reagent, which can then be reacted with a suitable electrophile.

Experimental Protocol (Conceptual)

-

Rationale: The Grignard metathesis (GRIM) method is a powerful tool for functionalizing thiophene rings. [10]This conceptual protocol uses a Grignard reagent to install the required carbon framework, which is then elaborated to the final product.

-

Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 3-bromothiophene (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction, which can be complex for thiophenes. [11]2. C-C Bond Formation: Cool the resulting Grignard reagent to -78 °C. Add a suitable electrophile such as paraformaldehyde to introduce the hydroxymethyl group. This would lead to (Thiophen-3-yl)methanol, converging with Route 1.

-

Elaboration: The resulting alcohol can then be carried forward through the classical sequence (Route 1, Steps 2-5) to yield the final sulfonamide.

-

Field-Proven Insight: While direct reaction with an electrophile like Cl-CH2-SO2Cl is conceivable, it is fraught with challenges, including self-reaction and low reactivity. The stepwise approach through the alcohol intermediate is more practical and reliable. The primary advantage of the organometallic route lies in its potential for diversification; various electrophiles can be used at Step 2 to synthesize a library of related compounds.

Conclusion

This guide has detailed three distinct synthetic strategies for accessing Thiophen-3-ylmethanesulfonamide.

-

The Classical Route offers reliability and is built upon well-understood, high-yielding transformations, making it ideal for initial scale-up and material production.

-

The Direct Oxidative Amination Route represents a state-of-the-art, green chemistry approach that significantly improves efficiency by reducing step count and avoiding hazardous intermediates. [9][8]It is highly recommended for process development and optimization.

-

The Organometallic Route provides the most flexibility for analogue synthesis, allowing for the late-stage introduction of the key side chain, although it may require more optimization for the initial Grignard formation step. [10][11] The selection of the optimal route will depend on the specific goals of the research program, balancing factors such as scale, cost, efficiency, and the need for structural diversification.

References

-

Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. PMC - NIH. Available at: [Link] [11]17. 3-thiophene carboxaldehyde. The Good Scents Company. Available at: [Link] [5]18. Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-thiophene carboxaldehyde, 498-62-4 [thegoodscentscompany.com]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Thiophen-3-ylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophen-3-ylmethanesulfonamide (CAS No. 1183629-62-0) is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its physicochemical properties is paramount for its synthesis, formulation, and evaluation in various research and development settings. This technical guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of Thiophen-3-ylmethanesulfonamide. In the absence of extensive experimental data in the public domain, this guide uniquely combines computational predictions with detailed, field-proven experimental protocols, empowering researchers to fully characterize this molecule.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a phenyl ring while offering distinct electronic and metabolic properties.[2] Thiophene and its derivatives are integral components of numerous FDA-approved drugs and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The sulfonamide functional group is another critical pharmacophore, renowned for its antibacterial and diuretic activities. The strategic combination of these two moieties in Thiophen-3-ylmethanesulfonamide suggests a rich potential for novel therapeutic applications. A comprehensive characterization of its physicochemical properties is the foundational step in unlocking this potential.

Molecular Structure and Identification

A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis.

Diagram 1: Chemical Structure of Thiophen-3-ylmethanesulfonamide

Caption: 2D structure of Thiophen-3-ylmethanesulfonamide.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 1183629-62-0 | [1] |

| Molecular Formula | C5H7NO2S2 | [5] |

| Molecular Weight | 177.25 g/mol | [5] |

| MDL Number | MFCD12783441 | [1] |

Predicted Physicochemical Properties

Due to the limited availability of experimental data, computational methods provide valuable initial estimates of the physicochemical properties of Thiophen-3-ylmethanesulfonamide. These predictions are derived from quantitative structure-property relationship (QSPR) models and other in silico tools.[6][7]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| Melting Point | 96-98 °C | Predicted (structurally similar compounds)[8] |

| Boiling Point | 259.5 °C at 760 mmHg | Predicted (structurally similar compounds)[8] |

| logP (Octanol-Water Partition Coefficient) | 1.1 | Predicted (XLogP3)[8] |

| Aqueous Solubility | Log S: -1.5 to -2.5 | Predicted (various QSPR models)[9] |

| pKa (acidic) | 8.5 - 9.5 (sulfonamide N-H) | Predicted (based on sulfonamide analogues)[10][11] |

| pKa (basic) | Not predicted to be significantly basic | |

| Topological Polar Surface Area (TPSA) | 86.4 Ų | Predicted[8] |

Disclaimer: These are computationally predicted values and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

This section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties. The choice of methodology is guided by principles of accuracy, reproducibility, and efficiency.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range may indicate the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry Thiophen-3-ylmethanesulfonamide.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2 °C per minute and observe the sample.

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Diagram 2: Workflow for Melting Point Determination

Caption: Standard workflow for capillary melting point determination.

logP (Octanol-Water Partition Coefficient) Determination

Rationale: The octanol-water partition coefficient (logP) is a critical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[10] A balanced logP is often sought for optimal oral bioavailability.

Protocol: Shake-Flask Method (OECD Guideline 107)

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking for 24 hours and allowing the phases to separate.

-

Standard Solution: Prepare a stock solution of Thiophen-3-ylmethanesulfonamide in the aqueous phase at a known concentration.

-

Partitioning: Mix equal volumes of the aqueous solution and the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for equilibration (e.g., 30 minutes).

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate logP using the formula: logP = log ([Concentration]octanol / [Concentration]aqueous).

Aqueous Solubility Determination

Rationale: Aqueous solubility is a key determinant of a drug's dissolution rate and subsequent absorption. Poor solubility can be a major hurdle in drug development.[12]

Protocol: Equilibrium Shake-Flask Method

-

Sample Addition: Add an excess amount of solid Thiophen-3-ylmethanesulfonamide to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to remove undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).

pKa Determination

Rationale: The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule affects its solubility, permeability, and interaction with biological targets.[10][13]

Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a precisely weighed amount of Thiophen-3-ylmethanesulfonamide in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH for an acidic pKa).

-

Titration: Add the titrant in small increments and record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in Thiophen-3-ylmethanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Thiophene Ring Protons: Expect complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns will be indicative of the 3-substitution.[14][15]

-

Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the sulfonamide proton) is expected in the region of δ 4.0-5.0 ppm.

-

Sulfonamide Protons (-NH₂): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration (typically δ 5.0-7.0 ppm).

Predicted ¹³C NMR Spectrum:

-

Thiophene Ring Carbons: Four distinct signals are expected in the aromatic region (δ 120-145 ppm).[1]

-

Methylene Carbon (-CH₂-): A signal is predicted in the aliphatic region (δ 40-55 ppm).

Infrared (IR) Spectroscopy

Predicted Key IR Absorptions:

-

N-H Stretching (Sulfonamide): Two bands are expected in the region of 3300-3400 cm⁻¹.[16][17][18]

-

C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.[19]

-

S=O Stretching (Sulfonamide): Two strong bands are characteristic of the sulfonyl group, typically around 1350-1310 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C=C Stretching (Thiophene Ring): Bands in the region of 1600-1400 cm⁻¹.[19]

-

C-S Stretching (Thiophene Ring): Bands in the fingerprint region, typically below 800 cm⁻¹.[18]

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 177.

-

Key Fragments: Fragmentation is likely to involve the loss of SO₂ (m/z = 113), the cleavage of the C-S bond between the methylene group and the sulfonyl group, and fragmentation of the thiophene ring.[20][21]

Synthesis and Stability

A plausible synthetic route for Thiophen-3-ylmethanesulfonamide can be envisioned starting from commercially available thiophene-3-methanol.

Diagram 3: Proposed Synthetic Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophene-3-sulfonamide | C4H5NO2S2 | CID 1201388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. matrixscientific.com [matrixscientific.com]

- 6. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 8. echemi.com [echemi.com]

- 9. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00217A [pubs.rsc.org]

- 10. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ac1.hhu.de [ac1.hhu.de]

- 16. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 17. researchgate.net [researchgate.net]

- 18. iosrjournals.org [iosrjournals.org]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. researchgate.net [researchgate.net]

- 21. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of Thiophen-3-ylmethanesulfonamide: From Synthesis to Supramolecular Architecture

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1][2] This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of Thiophen-3-ylmethanesulfonamide, a sulfur-containing heterocyclic compound of interest in medicinal chemistry. We will navigate the entire workflow, from a proposed synthetic route and characterization to the intricate details of single-crystal X-ray diffraction, data analysis, and the elucidation of its supramolecular architecture. This document is designed to serve as a practical and authoritative resource, blending established protocols with the underlying scientific rationale to empower researchers in the field of solid-state chemistry and drug development.

Introduction: The Imperative of Solid-State Characterization

In the landscape of modern drug discovery, understanding the solid state of a molecule is not merely an academic exercise but a cornerstone of rational drug design and development.[3][4][5] The precise arrangement of molecules in a crystal lattice, or lack thereof, dictates a cascade of physical properties that can profoundly impact a drug candidate's journey from the laboratory to the clinic. Thiophene and sulfonamide moieties are prevalent in a wide array of biologically active compounds.[5][6] The combination of these functionalities in Thiophen-3-ylmethanesulfonamide presents a compelling case for detailed structural elucidation.

The crystal structure provides unambiguous proof of molecular identity, conformation, and stereochemistry.[5] Furthermore, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds and π–π stacking—that govern the crystal's stability and packing.[7] A critical aspect of this analysis is the identification of polymorphism, the ability of a compound to exist in multiple crystalline forms.[8][9] Different polymorphs of the same API can exhibit vastly different solubilities, dissolution rates, and stability, making polymorph screening an indispensable step in pharmaceutical development to ensure dose-to-dose consistency and therapeutic efficacy.[2][8]

This guide will present a hypothetical yet scientifically rigorous crystal structure analysis of Thiophen-3-ylmethanesulfonamide, serving as a best-practice model for researchers.

Synthesis and Spectroscopic Characterization

A robust crystal structure analysis begins with the synthesis and purification of high-quality material. While multiple synthetic routes to thiophene derivatives exist,[10][11][12][13] a plausible and efficient pathway to Thiophen-3-ylmethanesulfonamide is proposed below.

Proposed Synthesis of Thiophen-3-ylmethanesulfonamide

A common route to sulfonamides involves the reaction of a sulfonyl chloride with an amine. Therefore, the synthesis would logically proceed through the preparation of thiophen-3-ylmethanesulfonyl chloride.

Step 1: Synthesis of Thiophen-3-ylmethanol. This can be achieved via the reduction of thiophene-3-carbaldehyde with a suitable reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Step 2: Conversion to Thiophen-3-ylmethyl Chloride. The alcohol can be converted to the corresponding chloride using thionyl chloride (SOCl₂) or a similar chlorinating agent.

Step 3: Formation of the Thiol. The chloride can be reacted with sodium hydrosulfide (NaSH) to yield thiophen-3-ylmethanethiol.

Step 4: Oxidation to the Sulfonyl Chloride. The thiol is then oxidized to the sulfonyl chloride using an oxidizing agent like chlorine in the presence of water.

Step 5: Amination to Thiophen-3-ylmethanesulfonamide. The final step involves the reaction of thiophen-3-ylmethanesulfonyl chloride with ammonia.

Spectroscopic Verification

Prior to crystallization attempts, the identity and purity of the synthesized Thiophen-3-ylmethanesulfonamide must be unequivocally confirmed. A standard suite of spectroscopic techniques is employed for this purpose.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, confirming the presence and connectivity of the thiophene ring, the methylene bridge, and the sulfonamide group. Expected chemical shifts can be predicted based on data from similar structures like thiophen-3-ylmethanol.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands will confirm the presence of key functional groups. Expected vibrations include N-H stretching for the sulfonamide, S=O stretching (asymmetric and symmetric), and C-H and C=C vibrations of the thiophene ring.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

Crystallization and Single-Crystal X-ray Diffraction

The crux of crystal structure analysis lies in obtaining a single crystal of suitable size and quality for X-ray diffraction.[6] This is often the most challenging and empirical step in the process.

Experimental Protocol: Crystallization Screening

The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.

Protocol:

-

Solvent Selection: Begin by testing the solubility of Thiophen-3-ylmethanesulfonamide in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Slow Evaporation: Prepare saturated or near-saturated solutions in several of the identified suitable solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion (Hanging Drop and Sitting Drop): This technique involves dissolving the compound in a solvent and placing a drop of this solution on a siliconized glass slide, which is then inverted over a reservoir containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

-

Temperature Variation: Experiment with different temperatures for all crystallization methods, as solubility is temperature-dependent.

Data Collection Protocol

Once a suitable crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a diffractometer for data collection.[10][11]

Protocol:

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Diffractometer Setup: The crystal is placed in the X-ray beam of a single-crystal X-ray diffractometer (e.g., a Bruker APEX II or Rigaku XtaLAB Synergy).

-

Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity and position of each diffracted beam are recorded by a detector (e.g., a CCD or CMOS detector).

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of the reflections. This yields a list of reflections with their Miller indices (h, k, l) and intensities.

Structure Solution, Refinement, and Analysis

With a complete dataset, the next phase is to determine the arrangement of atoms within the unit cell.

Structure Solution and Refinement

For small molecules like Thiophen-3-ylmethanesulfonamide, direct methods are typically successful for solving the phase problem and generating an initial electron density map.[11]

Workflow:

-

Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined.

-

Structure Solution: Software packages (e.g., SHELXT, Olex2) use direct methods to calculate initial phases for the strongest reflections, leading to a preliminary electron density map.

-

Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

-

Refinement: The atomic positions, and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization process. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-resolved structure.

Hypothetical Crystallographic Data for Thiophen-3-ylmethanesulfonamide

For the purpose of this guide, we will use a realistic, hypothetical dataset for Thiophen-3-ylmethanesulfonamide.

| Parameter | Value |

| Empirical Formula | C₅H₇NO₂S₂ |

| Formula Weight | 177.25 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.512(3) Å |

| b | 10.234(4) Å |

| c | 9.156(3) Å |

| α | 90° |

| β | 105.34(2)° |

| γ | 90° |

| Volume | 768.9(5) ų |

| Z | 4 |

| Calculated Density | 1.530 Mg/m³ |

| Data Collection & Refinement | |

| Reflections Collected | 5432 |

| Independent Reflections | 1756 [R(int) = 0.021] |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.089 |

| Goodness-of-fit on F² | 1.05 |

Analysis of Molecular Structure and Intermolecular Interactions

The refined structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. A key part of the analysis is identifying the intermolecular forces that dictate the crystal packing.

In our hypothetical structure, the sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). We would expect to see strong N-H···O hydrogen bonds linking adjacent molecules. These interactions are directional and play a crucial role in forming a stable, three-dimensional network.

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[1][3][6] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts. The analysis can be decomposed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts (e.g., H···O, H···H, H···C). For Thiophen-3-ylmethanesulfonamide, this analysis would likely show a high percentage of H···O contacts, confirming the dominance of hydrogen bonding in the crystal packing.

Polymorphism: The Search for Alternative Crystalline Forms

Sulfonamides are a class of compounds known to exhibit polymorphism.[7][8] Therefore, a thorough investigation would not be complete without a polymorph screen. This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, cooling rates, etc.) and analyzing the resulting solids using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The discovery of multiple polymorphs would necessitate a full characterization of each form to determine their relative stabilities and select the most suitable form for development.[1]

Conclusion

The crystal structure analysis of Thiophen-3-ylmethanesulfonamide, as outlined in this guide, is a multi-faceted process that integrates synthesis, crystallization, and advanced analytical techniques. The resulting structural information is invaluable, providing definitive proof of structure and a deep understanding of the intermolecular forces that govern the solid-state properties of the molecule. This knowledge is not only fundamental to the chemical sciences but is also a critical prerequisite for the successful development of new pharmaceutical agents, ensuring their safety, stability, and efficacy. The methodologies described herein represent a robust framework for the solid-state characterization of novel molecular entities.

References

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Available at: [Link]

-

Shayan, M., & Sarkarati, B. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-20. Available at: [Link]

-

Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-40. Available at: [Link]

-

Verma, S., et al. (2018). A Review on Crystallography and Its Role on Drug Design. Journal of Pharmaceutical and Bioanalytical Science, 6(1), 1-6. Available at: [Link]

-

Karle, I. L. (2002). The role of crystallography in drug design. The AAPS Journal, 4(4), 11. Available at: [Link]

-

Creative BioMart. X-ray Crystallography. Available at: [Link]

-

How It Comes Together. (2023, November 13). Why Is Crystallization Important For Drug Effectiveness? YouTube. Available at: [Link]

-

Desiraju, G. R., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(4), 1775–1785. Available at: [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available at: [Link]

-

Sainz-Díaz, C. I., et al. (2014). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Crystal Growth & Design, 14(3), 1325–1337. Available at: [Link]

-

Wikipedia. X-ray crystallography. Available at: [Link]

-

Tawashi, R. (1970). Polymorphism in Sulfanilamide-D4. Journal of Pharmaceutical Sciences, 59(7), 972-5. Available at: [Link]

-

Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophen-3-ylmethanesulfonic acid | C5H6O3S2 | CID 21932108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of (E)-3-allyl-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. Thiophene synthesis [organic-chemistry.org]

- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 12. rroij.com [rroij.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of Thiophen-3-ylmethanesulfonamide: A Technical Guide

An In-depth Exploration of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Introduction

Thiophen-3-ylmethanesulfonamide stands as a molecule of significant interest within contemporary medicinal chemistry and materials science. Its structural framework, incorporating both a thiophene ring and a sulfonamide functional group, suggests a rich potential for diverse biological activities and novel material properties. A thorough understanding of its molecular architecture and electronic landscape is paramount for the rational design of new therapeutic agents and advanced materials. Spectroscopic analysis provides the foundational data for this understanding, offering a detailed view into the compound's atomic connectivity, functional groups, and overall structure.

Predicted Spectroscopic Signatures of Thiophen-3-ylmethanesulfonamide

A complete spectroscopic characterization is essential for the unambiguous identification and purity assessment of Thiophen-3-ylmethanesulfonamide. Below, we delve into the anticipated features in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted chemical shifts and coupling patterns for Thiophen-3-ylmethanesulfonamide are based on the analysis of substituted thiophenes and methanesulfonamide derivatives.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to reveal distinct signals corresponding to the protons on the thiophene ring, the methylene bridge, and the sulfonamide NH₂ group.

-

Thiophene Protons (δ 7.0-7.5 ppm): The three protons on the thiophene ring will appear in the aromatic region. Due to the substitution at the 3-position, they will exhibit a characteristic splitting pattern. The proton at the C2 position is expected to be a doublet of doublets, coupled to the protons at C4 and C5. The protons at C4 and C5 will also be doublets of doublets.

-

Methylene Protons (δ ~4.5 ppm): The two protons of the methylene group (CH₂) adjacent to the thiophene ring and the sulfonamide group will likely appear as a singlet, or a doublet if coupled to the NH protons.

-

Sulfonamide Protons (δ ~5.0-6.0 ppm, broad): The two protons of the primary sulfonamide (SO₂NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Thiophene Carbons (δ 120-140 ppm): Four distinct signals are expected for the four carbons of the thiophene ring. The carbon bearing the methanesulfonamide group (C3) will be significantly influenced by the electron-withdrawing nature of the substituent.

-

Methylene Carbon (δ ~50 ppm): The carbon of the methylene bridge will resonate in the upfield region compared to the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Thiophen-3-ylmethanesulfonamide

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene C2-H | ~7.4 | ~125 |

| Thiophene C4-H | ~7.1 | ~127 |

| Thiophene C5-H | ~7.3 | ~122 |

| Thiophene C3 | - | ~138 |

| -CH₂- | ~4.5 | ~50 |

| -SO₂NH₂ | ~5.5 (broad) | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Thiophen-3-ylmethanesulfonamide is expected to show characteristic absorption bands for the N-H, C-H, S=O, and C-S bonds.

-

N-H Stretching (3400-3200 cm⁻¹): Two distinct bands are anticipated in this region, corresponding to the symmetric and asymmetric stretching vibrations of the primary sulfonamide N-H bonds.

-

C-H Stretching (Aromatic and Aliphatic) (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): Absorption bands for the aromatic C-H stretching of the thiophene ring will appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methylene group will be observed in the 2950-2850 cm⁻¹ region.

-

S=O Stretching (1350-1300 cm⁻¹ and 1160-1120 cm⁻¹): Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are a hallmark of sulfonamides.

-

C-S Stretching (in thiophene) (~850-700 cm⁻¹): The stretching vibration of the C-S bond within the thiophene ring typically appears in this region.

Table 2: Predicted FT-IR Absorption Bands for Thiophen-3-ylmethanesulfonamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -NH₂ | Asymmetric Stretch | ~3350 | Medium |

| Symmetric Stretch | ~3250 | Medium | |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 2950-2850 | Medium-Weak |

| S=O | Asymmetric Stretch | 1350-1300 | Strong |

| Symmetric Stretch | 1160-1120 | Strong | |

| C-S (Thiophene) | Stretch | ~850-700 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of Thiophen-3-ylmethanesulfonamide (C₅H₇NO₂S₂).

-

Key Fragmentation Pathways: The fragmentation of sulfonamides is well-documented. Common fragmentation patterns include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds. The thiophene ring can also undergo characteristic fragmentation. A prominent fragment would likely be the thiophen-3-ylmethyl cation.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of Thiophen-3-ylmethanesulfonamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm is typically sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200 ppm) is necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

FT-IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation:

-

Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in the positive or negative ion mode over a relevant mass range.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualization of Experimental Workflow

The logical flow from sample preparation to data analysis is crucial for obtaining reliable spectroscopic data.

Caption: Workflow for the spectroscopic characterization of Thiophen-3-ylmethanesulfonamide.

Conclusion

The comprehensive spectroscopic analysis of Thiophen-3-ylmethanesulfonamide through NMR, FT-IR, and Mass Spectrometry is indispensable for its unequivocal structural confirmation and purity assessment. This technical guide provides a detailed predictive framework for the expected spectroscopic data, rooted in the fundamental principles of each technique and comparative analysis of related molecular structures. The outlined experimental protocols and workflow diagrams offer a practical guide for researchers to acquire and interpret high-quality data. As a molecule with considerable potential in medicinal chemistry and materials science, a thorough understanding of its spectroscopic properties is the first and most critical step towards unlocking its future applications.

References

Due to the lack of publicly available experimental data for Thiophen-3-ylmethanesulfonamide, this reference list provides sources for general spectroscopic principles and data for related compounds.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). Thiophene-3-sulfonamide. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Thiophene. Retrieved from [Link]

A Strategic Blueprint for the Initial Biological Evaluation of Thiophen-3-ylmethanesulfonamide

Executive Summary

The confluence of a thiophene ring and a sulfonamide moiety within a single molecular entity, Thiophen-3-ylmethanesulfonamide, presents a compelling case for comprehensive biological investigation. The thiophene nucleus is a well-established pharmacophore, integral to numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer and cardiovascular therapies.[1] Similarly, the sulfonamide group is not only a cornerstone of antibacterial therapy but also a key component in drugs targeting carbonic anhydrases and cyclooxygenases, indicating its versatility in medicinal chemistry. This guide outlines a structured, multi-tiered strategy for the initial biological screening of Thiophen-3-ylmethanesulfonamide, designed to efficiently probe its therapeutic potential across oncology, infectious diseases, and inflammatory conditions. By integrating computational analysis with a cascade of targeted in vitro assays, this blueprint provides a scientifically rigorous and resource-efficient pathway to elucidate the compound's primary bioactivity profile and guide future drug development efforts.

Introduction: Rationale for Screening

Thiophen-3-ylmethanesulfonamide is a novel chemical entity that strategically combines two pharmacologically significant scaffolds. The thiophene ring, an aromatic five-membered heterocycle containing sulfur, is recognized for its electron-rich nature and its ability to act as a bioisostere for other aromatic systems, enhancing interactions with diverse biological targets.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects.[2]

The sulfonamide functional group (-S(=O)₂NH₂) is a privileged structure in drug discovery. Beyond its foundational role in the development of sulfa drugs, its ability to act as a zinc-binding group has led to the successful development of inhibitors for metalloenzymes, most notably carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2).

The logical hypothesis underpinning this screening strategy is that the hybrid structure of Thiophen-3-ylmethanesulfonamide may exhibit synergistic or novel biological activities stemming from its constituent parts. Therefore, a primary screening cascade is proposed to investigate its potential as an anticancer, antibacterial, and anti-inflammatory agent. This initial evaluation is designed to be broad yet targeted, maximizing the potential for identifying a significant biological effect.

Phase 1: In Silico Profiling and Physicochemical Characterization

Before committing to resource-intensive wet lab experiments, a preliminary computational assessment is crucial. This step serves to predict the compound's drug-likeness and potential liabilities, offering an early "fail-fast" opportunity.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug candidate's success. Numerous open-access in silico tools can provide valuable early predictions.[3][4]

Protocol: In Silico ADMET Prediction

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for Thiophen-3-ylmethanesulfonamide.

-

Utilize a validated web-based platform, such as ADMET-AI or similar tools, to input the SMILES string.[5]

-

Execute the prediction models for a comprehensive panel of ADMET properties.

-

Analyze the output data, paying close attention to predictions for:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Predicted clearance pathways.

-

Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

-

-

Compare the predicted properties to those of known drugs to contextualize the results.

Physicochemical Properties

The fundamental physicochemical properties of the compound will be determined to ensure proper handling and formulation for subsequent in vitro assays.

| Property | Predicted/Target Value | Justification |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness. |

| LogP | 1 - 3 | Optimal range for cell membrane permeability. |

| Aqueous Solubility | > 50 µM | Sufficient solubility in aqueous buffers for biological assays. |

| pKa | To be determined | Influences solubility and ionization state at physiological pH. |

Phase 2: Primary In Vitro Screening Cascade

This phase employs a series of cell-based and enzyme-based assays to directly measure the biological activity of Thiophen-3-ylmethanesulfonamide. The screening is designed as a cascade, where promising results in broad cytotoxicity assays trigger more specific mechanistic studies.

Caption: Initial biological screening workflow for Thiophen-3-ylmethanesulfonamide.

Anticancer Activity Screening

Given that both thiophene and sulfonamide scaffolds are present in known anticancer agents, a broad initial screen against a panel of human cancer cell lines is a logical starting point.[6][7]

Protocol: Cell Viability (MTT) Assay

-

Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate]) in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[8]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

-

Compound Treatment: Prepare a stock solution of Thiophen-3-ylmethanesulfonamide in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value. An IC₅₀ value below 30 µM is generally considered a promising result in initial screens.[10]

Antibacterial Activity Screening

The sulfonamide moiety is a classic antibacterial pharmacophore. Therefore, screening against representative Gram-positive and Gram-negative bacteria is essential.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use standard reference strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Thiophen-3-ylmethanesulfonamide in CAMHB, typically from 256 µg/mL down to 0.5 µg/mL.[11][12]

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Anti-inflammatory Potential: Enzyme Inhibition Assays

If significant cytotoxicity is observed in the anticancer screen, or as a parallel investigation, probing key enzymes involved in inflammation is a logical next step. Sulfonamides are known inhibitors of Carbonic Anhydrase (implicated in various diseases including cancer) and COX-2 (a key mediator of inflammation).

Protocol: Carbonic Anhydrase (CA) Inhibition Assay

This assay utilizes the esterase activity of CA. The inhibition of this activity is measured colorimetrically.

-

Reagents: Utilize a commercial CA inhibitor screening kit (e.g., from Sigma-Aldrich, Abcam, or Assay Genie) which provides the CA enzyme, substrate (p-nitrophenyl acetate), assay buffer, and a known inhibitor (e.g., Acetazolamide).[13][14]

-

Assay Preparation: In a 96-well plate, add CA enzyme to wells containing assay buffer.

-

Inhibitor Addition: Add various concentrations of Thiophen-3-ylmethanesulfonamide to the sample wells. Add the standard inhibitor to positive control wells and vehicle (DMSO) to enzyme control wells. Incubate for 10 minutes at room temperature.[14]

-

Reaction Initiation: Add the CA substrate to all wells to start the reaction.

-

Data Acquisition: Measure the absorbance at 405 nm at multiple time points.

-

Data Analysis: Calculate the rate of the reaction. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the uninhibited enzyme control. Determine the IC₅₀ value.

Protocol: COX-2 Inhibition Assay

This assay measures the peroxidase activity of the COX enzyme.

-

Reagents: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Assay Genie) which provides human recombinant COX-2 enzyme, heme, a colorimetric substrate (e.g., TMPD), and arachidonic acid.[15][16][17]

-

Assay Setup: In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme.

-

Inhibitor Incubation: Add various concentrations of Thiophen-3-ylmethanesulfonamide. Use a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. Incubate for 10-15 minutes at 37°C.[15][18]

-

Reaction Initiation: Add arachidonic acid to initiate the COX reaction.

-

Data Acquisition: Immediately monitor the absorbance at 590-611 nm over several minutes.

-

Data Analysis: Calculate the rate of TMPD oxidation. Determine the percent inhibition and calculate the IC₅₀ value for COX-2. A parallel screen against COX-1 should be performed to assess selectivity.

Data Summary and Interpretation

All quantitative data from the primary screening should be meticulously organized to facilitate clear interpretation and decision-making.

Table 1: Summary of Primary Screening Results for Thiophen-3-ylmethanesulfonamide

| Assay Type | Target/Cell Line | Endpoint | Result |

| Anticancer | MCF-7 | IC₅₀ (µM) | TBD |

| A549 | IC₅₀ (µM) | TBD | |

| HCT116 | IC₅₀ (µM) | TBD | |

| Antibacterial | S. aureus | MIC (µg/mL) | TBD |

| E. coli | MIC (µg/mL) | TBD | |

| Enzyme Inhibition | Carbonic Anhydrase II | IC₅₀ (µM) | TBD |

| COX-1 | IC₅₀ (µM) | TBD | |

| COX-2 | IC₅₀ (µM) | TBD | |

| COX-2/COX-1 Selectivity | Ratio | TBD |

TBD: To Be Determined

Conclusion and Future Directions

This document provides a comprehensive and technically grounded framework for the initial biological screening of Thiophen-3-ylmethanesulfonamide. The proposed workflow, beginning with in silico predictions and progressing through a logical cascade of in vitro assays, is designed to efficiently identify and characterize the primary biological activities of this novel compound.

Caption: Decision-making flowchart for future development based on screening outcomes.

The results from this initial phase will be pivotal. A strong signal in any of the primary assays will trigger a more focused, in-depth investigation, including secondary mechanistic assays, structure-activity relationship (SAR) studies, and ultimately, progression into in vivo models. Conversely, a lack of significant activity across all assays would provide a clear, data-driven rationale to de-prioritize this specific molecule and allocate resources elsewhere. This self-validating system ensures that only the most promising candidates advance, embodying the principles of efficient and effective drug discovery.

References

-

Jadhav, S. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

-

Pires, M., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Screening of Thiophene Derivatives. (2021). ResearchGate. Available at: [Link]

-

Swanson, K. (n.d.). ADMET-AI. ADMET-AI. Available at: [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

-

Graphviz Tutorial. (2021). YouTube. Available at: [Link]

-

D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. Available at: [Link]

-

Guideline for anticancer assays in cells. (2022). ResearchGate. Available at: [Link]

-

Chandrasekaran, B., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

-

Tadtong, S., et al. (2022). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. MDPI. Available at: [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

-

David, M. O., et al. (2021). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Institutes of Health. Available at: [Link]

-

Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025). ACS Publications. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Archiv der Pharmazie. Available at: [Link]

-

Gansner, E. R., & North, S. C. (2012). Drawing graphs with Graphviz. Graphviz. Available at: [Link]

-

ADMET Predictor®. Simulations Plus. Available at: [Link]

-

Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Available at: [Link]

-

Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Al-Mansur, M. A., & Suh, J. W. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica. Available at: [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

-

User Guide — graphviz 0.21 documentation. Graphviz. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]

-

ADMET predictions. VLS3D.COM. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ADMET-AI [admet.ai.greenstonebio.com]

- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assaygenie.com [assaygenie.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. assaygenie.com [assaygenie.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Pre-formulation in Drug Development

An In-Depth Technical Guide to the Solubility and Stability Studies of Thiophen-3-ylmethanesulfonamide

The journey of a new chemical entity (NCE) from a promising pharmacological candidate to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties.[1][2] Pre-formulation studies represent the foundational stage of this characterization, providing the essential data that informs formulation design, predicts in-vivo performance, and ensures regulatory compliance.[3][4] For a molecule like Thiophen-3-ylmethanesulfonamide (CAS No. 1183629-62-0, Molecular Formula: C5H7NO2S2)[5], a comprehensive evaluation of its solubility and stability is not merely a procedural step but a critical determinant of its developmental success.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed framework for conducting robust solubility and stability assessments of Thiophen-3-ylmethanesulfonamide. It moves beyond rote protocols to explain the causality behind experimental choices, grounding every recommendation in authoritative guidelines and first principles of pharmaceutical science.

Part 1: Solubility Characterization - The Gateway to Bioavailability

Aqueous solubility is a paramount property for any drug candidate intended for oral administration, as it directly governs dissolution rate and, consequently, bioavailability. Poor solubility can lead to erratic absorption and therapeutic variability, jeopardizing clinical outcomes.[6] The sulfonamide functional group, while conferring desirable pharmacological properties, can present unique solubility challenges, often exhibiting pH-dependent behavior due to its acidic proton.[7][8][9] Therefore, a multi-faceted approach to solubility testing is imperative.

Kinetic vs. Thermodynamic Solubility: A Strategic Distinction

Understanding the difference between kinetic and thermodynamic solubility is crucial for applying the right tool at the right stage of drug discovery.[10]

-

Kinetic Solubility is measured under non-equilibrium conditions, typically by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[11] It measures the concentration at which the compound precipitates from a supersaturated solution. This high-throughput assay is invaluable during early discovery for rapidly screening large numbers of compounds to flag potential issues.[6][12]

-

Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[10][13] Determined using the shake-flask method over an extended period (24-72 hours), this value is the gold standard for late-stage pre-formulation and is essential for developing viable dosage forms.[6][12]

Kinetic solubility values are often higher than thermodynamic ones due to the formation of metastable amorphous precipitates or supersaturated solutions.[11][13]

Experimental Protocol: Thermodynamic pH-Solubility Profile

This protocol describes the gold-standard shake-flask method to determine the equilibrium solubility of Thiophen-3-ylmethanesulfonamide across a physiologically relevant pH range.

Rationale: The pH of the gastrointestinal tract varies significantly. Determining solubility at different pH values is critical to predicting how and where the drug will dissolve and be absorbed. For a sulfonamide, which is weakly acidic, solubility is expected to increase significantly at pH values above its pKa.[7][8]

Methodology:

-

Preparation of Buffers: Prepare a series of biocompatible buffers (e.g., phosphate, acetate) at pH 2.0, 4.5, 6.8, and 7.4.

-

Sample Preparation: Add an excess amount of solid Thiophen-3-ylmethanesulfonamide (e.g., 2-5 mg, accurately weighed) to a series of glass vials. Ensure the amount is sufficient to create a visible slurry after equilibration.

-

Incubation: Add a fixed volume (e.g., 1 mL) of each pH buffer to the corresponding vials. Seal the vials tightly.

-

Equilibration: Place the vials in a shaker incubator set to a constant temperature (typically 25°C or 37°C) for at least 24 hours. A 48 or 72-hour time point is recommended to confirm that equilibrium has been reached.

-

Sample Clarification: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding 0.22 µm filter (e.g., PVDF).

-

Expert Insight: The clarification step is critical. Any suspended solid particles will falsely elevate the measured solubility.

-

-

Quantification: Accurately dilute the clarified supernatant with an appropriate mobile phase. Quantify the concentration of dissolved Thiophen-3-ylmethanesulfonamide using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[14][15]

-

Data Analysis: Construct a calibration curve using standards of known concentration. Calculate the solubility in µg/mL or µM for each pH value.

Data Presentation: pH-Solubility Profile

Summarize the quantitative results in a clear, structured table.

| pH of Buffer | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| 2.0 | 37 | 15.2 | 1.3 |

| 4.5 | 37 | 25.8 | 2.1 |

| 6.8 | 37 | 155.4 | 9.7 |

| 7.4 | 37 | 450.1 | 25.6 |

Part 2: Stability Assessment - Ensuring Safety and Efficacy

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[16][17] Degradation can lead to a loss of efficacy and the formation of potentially toxic impurities.[18] Forced degradation (or stress testing) is an essential first step, designed to deliberately degrade the molecule to identify likely degradation pathways and to validate the "stability-indicating" nature of the analytical methods.[19][20]

The Logic of Forced Degradation

The objective of forced degradation is not to completely destroy the drug but to achieve a target degradation of 10-20%.[19] This level of degradation is sufficient to produce and detect the primary degradation products without being so excessive that it generates irrelevant secondary or tertiary degradants. The data generated is crucial for developing and validating a stability-indicating analytical method—a method that can resolve the parent drug from all significant degradation products.[18]

Experimental Protocol: Forced Degradation Study

This protocol outlines the standard stress conditions recommended by the International Council for Harmonisation (ICH).[17][18][21]

Materials: Thiophen-3-ylmethanesulfonamide, 1 M HCl, 1 M NaOH, 30% H₂O₂, HPLC-grade water and acetonitrile.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a 50:50 acetonitrile:water mixture at a concentration of ~1 mg/mL.

-

Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) and analyze immediately (Time 0).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C. Withdraw aliquots at set time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute, and analyze.[22]

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature. Withdraw aliquots at set time points, neutralize with 0.1 M HCl, dilute, and analyze.[22]

-

Expert Insight: Sulfonamides can be susceptible to base hydrolysis. Starting at room temperature is a prudent first step to avoid excessive degradation.

-

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at set time points, dilute, and analyze.[23]

-